2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide
Overview
Description
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide is a chemical compound with the molecular formula C12H11ClN4O3 and a molecular weight of 294.699 g/mol . This compound is known for its unique structure, which includes a chloro group, a nitro group, and a pyrazole ring. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide typically involves a multi-step process. One common method starts with the preparation of 3,5-dimethyl-1H-pyrazole, which is then nitrated to introduce the nitro group. The next step involves the chlorination of the benzamide ring, followed by the coupling of the pyrazole ring to the chlorinated benzamide . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrazole ring, under strong oxidizing conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide can be compared with similar compounds such as:
3,5-dimethyl-1H-pyrazole: Lacks the chloro and nitro groups, making it less reactive.
2-chloro-5-nitrobenzamide: Lacks the pyrazole ring, resulting in different chemical and biological properties.
N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities .
Properties
IUPAC Name |
2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O3/c1-6-11(7(2)16-15-6)14-12(18)9-5-8(17(19)20)3-4-10(9)13/h3-5H,1-2H3,(H,14,18)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXJCMMHPQQAHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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